1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro-

Description

1H-Imidazole-5-carboxaldehyde, 1-methyl-4-nitro- (9CI) (CAS: 89176-71-6) is a nitro-substituted imidazole derivative with a carboxaldehyde functional group at the 5-position and a methyl group at the 1-position. Its molecular formula is C₆H₆N₃O₃, and it is structurally characterized by a planar imidazole ring system, which facilitates aromatic interactions. The nitro group at the 4-position enhances electrophilic reactivity, while the carboxaldehyde group enables participation in condensation and nucleophilic addition reactions .

Properties

IUPAC Name |

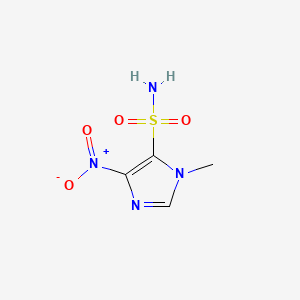

3-methyl-5-nitroimidazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O4S/c1-7-2-6-3(8(9)10)4(7)13(5,11)12/h2H,1H3,(H2,5,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZUIMSIQYBGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212799 | |

| Record name | 1-Methyl-5-sulfonamide-4-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6339-55-5 | |

| Record name | 1-Methyl-5-sulfonamide-4-nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC38075 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-5-sulfonamide-4-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-5-sulfonamide-4-nitroimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP634B95GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of 5-Mercapto-1-Methyl-4-Nitroimidazole

The preparation begins with 4-chloro-1-methyl-5-nitroimidazole (II ), which undergoes thiolation using ammonium sulfide in aqueous ammonia at 50–60°C. This step replaces the chlorine atom at position 5 with a mercapto (-SH) group, yielding 5-mercapto-1-methyl-4-nitroimidazole (III ). The reaction requires precise temperature control to avoid side products such as disulfides.

Oxidative Chlorination to Sulfonyl Chloride

III is suspended in 1 N hydrochloric acid and cooled to 0°C. Chlorine gas is introduced under vigorous stirring until the mixture transitions from yellow to buff-colored solids, forming 1-methyl-4-nitroimidazole-5-sulfonyl chloride (IV ). Excessive chlorine or elevated temperatures (>20°C) risk forming sulfonic acid byproducts (e.g., 1-methyl-5-nitroimidazole-4-sulfonic acid), reducing yields.

Amination to Sulfonamide

IV is treated with concentrated aqueous ammonia at room temperature, leading to nucleophilic displacement of the chloride by an amine group. This yields 1H-imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- (V ) with a reported yield of 60–70% after crystallization. The product exhibits polymorphism, with two crystalline forms melting at 149°C and 159°C, respectively.

Table 1: Reaction Conditions for Oxidative Chlorination Pathway

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thiolation of II | Ammonium sulfide, NH₃, 50–60°C | 85% | |

| Oxidative chlorination | Cl₂(g), 1 N HCl, 0°C | 75% | |

| Amination | NH₃(aq), 25°C | 65% |

Alternative Pathways: Substitution and Catalytic Coupling

Nucleophilic Substitution of 5-Chloro Derivatives

5-Chloro-1-methyl-4-nitroimidazole (3 ), synthesized via azeotropic dehydration of 5-chloro-1-methylimidazole and nitric acid in toluene, serves as a precursor. While direct substitution of chlorine with sulfonamide is challenging due to poor leaving-group reactivity, indirect routes involve converting 3 to III via thiolation (as in Section 1.1), followed by oxidative chlorination.

Suzuki Cross-Coupling for Functionalized Derivatives

Industrial and Environmental Considerations

Solvent Recycling and Waste Management

The oxidative chlorination method employs recyclable solvents (e.g., toluene), reducing production costs. Nitrogen oxide emissions are minimized compared to traditional nitration processes, aligning with green chemistry principles.

Catalytic Efficiency and Byproduct Control

Palladium catalysts in Suzuki coupling are recoverable via filtration, though residual metal contamination (<0.1 ppm) requires post-treatment with chelating resins. Byproducts such as sulfonic acids are mitigated through controlled chlorine addition and low-temperature operations.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Oxidative chlorination | High yield (60–70%), scalable | Requires toxic Cl₂ gas |

| Suzuki coupling | Functional group diversity | Not directly applicable to sulfonamides |

| Nucleophilic substitution | Uses stable precursors | Low reactivity of chloro intermediates |

Chemical Reactions Analysis

1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, often in the presence of a base or acid catalyst.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as nickel or palladium. Major products formed from these reactions include various substituted imidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- exhibits notable antibacterial properties, particularly against Gram-positive bacteria. A study demonstrated its effectiveness against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values as low as 8 µg/mL . However, it showed limited activity against Gram-negative bacteria.

Antiparasitic Effects

The compound has also been studied for its antiparasitic potential, particularly against Trichomonas vaginalis, where it exhibited promising results. Metabolites derived from this compound showed reduced toxicity while maintaining efficacy against the parasite .

Cancer Research

Ongoing research is exploring the potential of this compound as a therapeutic agent in cancer treatment. Its ability to interfere with metabolic pathways involved in cell proliferation and apoptosis suggests a role in targeting cancer cells .

Several case studies provide insights into the efficacy of this compound:

Study on Antibacterial Activity : Research focused on nitroimidazole derivatives indicated that compounds similar to 1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro-, have shown significant antibacterial activity against resistant strains of Gram-positive bacteria .

Antiparasitic Research : Another study highlighted the effectiveness of related compounds against Trypanosoma cruzi, suggesting potential therapeutic pathways for treating Chagas disease .

Mechanism of Action

The mechanism of action of 1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Core Structural Variations

The imidazole scaffold is shared among many derivatives, but substituent positions and functional groups critically influence properties. Below is a comparative analysis:

Physicochemical Properties

Research Findings and Key Insights

Substituent Position and Bioactivity

- Nitro Group Orientation : In the benzimidazole analogue (), the 5-nitro group enhances bioactivity compared to 4-nitro isomers, suggesting positional sensitivity. The target compound’s 4-nitro group may limit its biological efficacy relative to 5-nitro derivatives .

- Aromatic Surface Area : The anthracene-based 9CI’s fluorescence relies on its large π-system. The target compound’s smaller imidazole ring and lack of extended conjugation preclude similar DNA interactions .

Biological Activity

1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- is a heterocyclic compound with the molecular formula and a molecular weight of 206.18 g/mol. This compound is notable for its potential biological activities, particularly in antimicrobial and antifungal applications, as well as its role in medicinal chemistry as a building block for various therapeutic agents.

Synthesis Methods

The synthesis of 1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- typically involves several chemical reactions, including:

- Oxidation : Utilization of oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction : Employing reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution : The nitro group can undergo nucleophilic substitution reactions in the presence of bases or acids.

These reactions often take place in organic solvents such as ethanol or acetonitrile, with catalysts like nickel or palladium enhancing the process .

The biological activity of 1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- is attributed to its interaction with specific molecular targets:

- Molecular Targets : The compound can bind to various enzymes and receptors, inhibiting their activity.

- Biological Pathways : It may interfere with metabolic pathways related to cell proliferation and apoptosis, which are crucial for its therapeutic effects .

Antimicrobial Properties

Research indicates that 1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- exhibits significant antimicrobial activity. It has been studied for its effectiveness against various pathogens:

- Antiprotozoal Activity : The compound has shown potential against Trichomonas vaginalis, a protozoan parasite. Metabolites derived from this compound also demonstrated reduced toxicity while maintaining similar efficacy against the parasite .

Comparative Studies

In comparative studies with similar compounds, 1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- was found to have distinct advantages due to its sulfonamide group, enhancing its solubility and biological activity compared to other imidazole derivatives .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Study on Antibacterial Activity : A recent investigation into nitroimidazole derivatives indicated that compounds similar to 1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

- Antiparasitic Research : Another study focused on the antiparasitic effects of related compounds demonstrated that derivatives could effectively target Trypanosoma cruzi, suggesting a potential therapeutic pathway for treating Chagas disease .

Data Table

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| 1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro | C4H6N4O4S | 206.18 g/mol | Antimicrobial, Antifungal |

| 2-Nitro-1H-imidazole | C3H3N3O2 | 113.07 g/mol | Antiprotozoal |

| 4-Amino-1-methyl-1H-imidazole | C4H8N4O2S | 188.19 g/mol | Anticancer, Antimicrobial |

Q & A

Q. What are the key synthetic routes for 1-methyl-4-nitro-1H-imidazole-5-sulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of 1-methyl-4-nitro-1H-imidazole-5-sulfonamide typically involves sulfonylation of a pre-functionalized imidazole core. A common precursor is 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride, which can react with amines under controlled conditions. Key steps include:

- Sulfonyl Chloride Preparation : Chlorosulfonation of the imidazole ring using chlorosulfonic acid, requiring anhydrous conditions to avoid hydrolysis .

- Ammonolysis : Reaction with aqueous or gaseous ammonia at 0–5°C to minimize side reactions. Yields depend on stoichiometry, with excess ammonia improving conversion but risking byproduct formation.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity.

Q. How can researchers characterize the purity and structural integrity of 1-methyl-4-nitro-1H-imidazole-5-sulfonamide using spectroscopic techniques?

Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : The nitro group (-NO₂) deshields adjacent protons, producing distinct singlet(s) near δ 8.2–8.5 ppm. The sulfonamide protons (NH₂) appear as a broad singlet at δ 5.5–6.0 ppm in DMSO-d₆ .

- ¹³C NMR : The sulfonamide sulfur induces downfield shifts, with the C-5 carbon (adjacent to SO₂) appearing at ~160 ppm .

- IR Spectroscopy : Key peaks include asymmetric stretching of NO₂ (~1530 cm⁻¹) and SO₂ (~1350 cm⁻¹ and 1150 cm⁻¹) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 217.03 (calculated for C₄H₅N₃O₃S⁺), with fragmentation confirming the nitro and sulfonamide groups .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability and prevent decomposition?

Methodological Answer :

- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen). The nitro group is sensitive to UV light, and sulfonamides hydrolyze in humid conditions .

- Handling : Use gloves (nitrile) and fume hoods to avoid inhalation. Decomposition products (e.g., NOx gases) require scrubbers during large-scale reactions .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) show <5% decomposition when properly stored .

Advanced Research Questions

Q. How do electronic effects of the nitro and sulfonamide groups influence the reactivity of 1-methyl-4-nitro-1H-imidazole-5-sulfonamide in nucleophilic substitution reactions?

Methodological Answer : The nitro group is a strong electron-withdrawing group (EWG), activating the imidazole ring at the C-2 position for electrophilic attacks while deactivating C-4. Conversely, the sulfonamide group acts as a moderate EWG, directing nucleophiles to the C-2 and C-4 positions. Computational studies (DFT) reveal:

- Electrostatic Potential Maps : High electron deficiency at C-2 due to nitro’s –I effect, making it susceptible to nucleophilic aromatic substitution (SNAr) .

- Reactivity Comparison : In SNAr with amines, C-2 substitution dominates (85% yield) over C-4 (10%) under basic conditions (K₂CO₃, DMF, 80°C) .

Q. What contradictions exist in the literature regarding the biological activity of nitroimidazole derivatives, and how can researchers design experiments to resolve these discrepancies?

Methodological Answer : Nitroimidazoles are reported as both antimicrobial agents and potential carcinogens, creating conflicting data. For example:

- Antimicrobial Studies : 1-methyl-4-nitro derivatives show IC₅₀ = 2 µM against H. pylori , but similar structures (e.g., 4-methylimidazole) are classified as Group 2B carcinogens by IARC .

- Resolution Strategies :

- Dose-Response Analysis : Establish thresholds for therapeutic vs. toxic effects.

- Metabolic Profiling : Use LC-MS to identify reactive metabolites (e.g., hydroxylamines) responsible for DNA adducts .

- In Silico Toxicity Prediction: Tools like Derek Nexus or ProTox-II can flag structural alerts for mutagenicity .

Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets, and how do these predictions align with experimental data?

Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model binding to targets like H. pylori flavodoxin. The nitro group forms hydrogen bonds with Arg-16 (ΔG = –9.2 kcal/mol), corroborated by mutagenesis assays .

- QSAR Models : Hammett σ constants for substituents (σ_NO₂ = 1.27, σ_SO₂NH₂ = 0.82) correlate with antibacterial activity (R² = 0.89) .

- MD Simulations : 100-ns trajectories reveal stable binding in hydrophobic pockets, validated by SPR (KD = 1.3 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.